N-(4-Amino-2-methoxyphenyl)isonicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

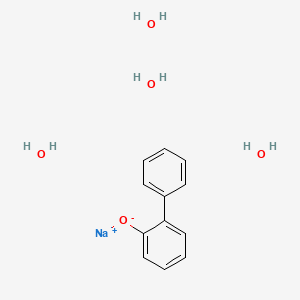

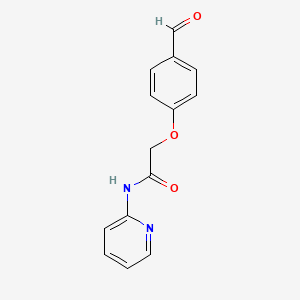

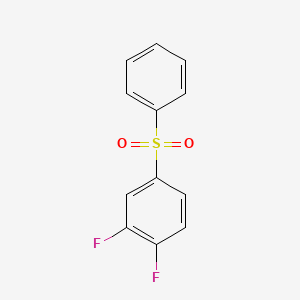

“N-(4-Amino-2-methoxyphenyl)isonicotinamide” is a chemical compound with the molecular formula C13H13N3O2 . It has a molecular weight of 243.26 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The process involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups .Molecular Structure Analysis

The molecular structure of “N-(4-Amino-2-methoxyphenyl)isonicotinamide” consists of asymmetric units of C13H13N3O2 . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis

“N-(4-Amino-2-methoxyphenyl)isonicotinamide” is a solid compound that should be stored sealed in a dry environment at 2-8°C . More detailed physical and chemical properties would require specific experimental data.Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

N-(4-Amino-2-methoxyphenyl)isonicotinamide derivatives have been synthesized as potential PET (Positron Emission Tomography) agents for imaging GSK-3 enzyme activity, which is significant in the context of Alzheimer's disease. These compounds showed promising radiochemical yields and purity, highlighting their potential in neurodegenerative disease research (Gao, Wang, & Zheng, 2017).

Catalytic Applications in Organic Synthesis

Isonicotinic acid derivatives, a close variant of N-(4-Amino-2-methoxyphenyl)isonicotinamide, have been utilized as dual and biological organocatalysts in the synthesis of pyranopyrazoles. This represents an eco-friendly, efficient method in organic synthesis, indicating the compound's potential in facilitating complex chemical reactions (Zolfigol et al., 2013).

Corrosion Inhibition

Certain derivatives of N-(4-Amino-2-methoxyphenyl)isonicotinamide have been studied for their corrosion inhibitory effects. The derivatives showed significant inhibition efficiency, making them useful in protecting materials like steel against corrosion in acidic environments (Ansari, Quraishi, & Singh, 2015).

Antioxidant and Anticancer Activity

Novel derivatives of N-(4-Amino-2-methoxyphenyl)isonicotinamide have shown promising antioxidant activities, even surpassing known antioxidants like ascorbic acid in some instances. Additionally, these derivatives have exhibited notable anticancer activities against specific cancer cell lines, indicating their potential in cancer therapy (Tumosienė et al., 2020).

Antimicrobial Evaluation

N-(4-Amino-2-methoxyphenyl)isonicotinamide derivatives have been synthesized and tested for their antibacterial activities against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated good antimicrobial properties, suggesting their potential in combating infections (Ramachandran, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-18-12-8-10(14)2-3-11(12)16-13(17)9-4-6-15-7-5-9/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPKNGWROPDFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Amino-2-methoxyphenyl)isonicotinamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1331592.png)

![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)